molecular formula C13H7Cl2FO2 B6404176 2-Chloro-4-(3-chloro-5-fluorophenyl)benzoic acid CAS No. 1261946-77-3

2-Chloro-4-(3-chloro-5-fluorophenyl)benzoic acid

Cat. No.: B6404176
CAS No.: 1261946-77-3
M. Wt: 285.09 g/mol
InChI Key: WTVRJVFDUVQQND-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-chloro-5-fluorophenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-chloro-5-fluorophenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-chloro-5-fluorophenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted benzoic acids or phenols.

    Oxidation Reactions: Formation of carboxylate salts or anhydrides.

    Reduction Reactions: Formation of alcohols or amines.

Scientific Research Applications

2-Chloro-4-(3-chloro-5-fluorophenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-chloro-5-fluorophenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorobenzoic acid
  • 3-Chloro-4-fluorophenylboronic acid
  • 4-Chloro-3-fluorophenylboronic acid

Uniqueness

2-Chloro-4-(3-chloro-5-fluorophenyl)benzoic acid is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various chemical and biological studies .

Properties

IUPAC Name

2-chloro-4-(3-chloro-5-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-9-3-8(4-10(16)6-9)7-1-2-11(13(17)18)12(15)5-7/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVRJVFDUVQQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690519
Record name 3,3'-Dichloro-5'-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261946-77-3
Record name 3,3'-Dichloro-5'-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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